molecular formula C7H11NO4 B7883297 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 66267-44-5

1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B7883297
CAS No.: 66267-44-5
M. Wt: 173.17 g/mol
InChI Key: BAPRUDZDYCKSOQ-WDSKDSINSA-N
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Description

1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound belonging to the class of N-acyl-alpha amino acids. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the pyrrolidine ring.

Preparation Methods

The synthesis of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the acetylation of 4-hydroxypyrrolidine-2-carboxylic acid using acetic anhydride under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-hydroxypyrrolidine-2-carboxylic acid.

    Reagent: Acetic anhydride.

    Conditions: Basic conditions, often using a base such as sodium hydroxide.

    Procedure: The starting material is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

66267-44-5

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m0/s1

InChI Key

BAPRUDZDYCKSOQ-WDSKDSINSA-N

Isomeric SMILES

CC(=O)N1C[C@H](C[C@H]1C(=O)O)O

SMILES

CC(=O)N1CC(CC1C(=O)O)O

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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